fuscaxanthona c

Descripción general

Descripción

Fuscaxantona C es un derivado de xantona aislado de la corteza del tallo de Garcinia fusca . Se conoce por sus efectos inhibidores significativos en la línea celular de cáncer de pulmón de células pequeñas NCI-H187 humana . La fórmula molecular de Fuscaxantona C es C26H30O6, y tiene un peso molecular de 438,51 g/mol .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

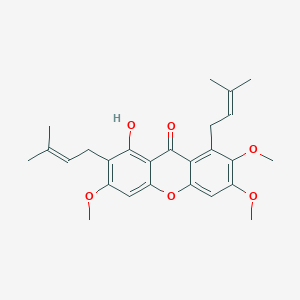

Fuscaxanthone C is characterized by its unique chemical structure, which includes multiple hydroxyl groups and a prenyl side chain. This structural composition is crucial for its biological activity and interaction with various cellular targets.

Anticancer Properties

Fuscaxanthone C has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that it exhibits cytotoxic effects against:

- Cervical Cancer (HeLa Cells) : The compound showed an IC50 value of approximately 13.69 µM, indicating its potential as a therapeutic agent against cervical cancer .

- Lung Cancer (A549 Cells) : Research indicated that fuscaxanthone C effectively inhibited the growth of A549 cells, contributing to its reputation as a promising anticancer compound .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression.

Antibacterial Activity

Fuscaxanthone C has exhibited antibacterial properties against various strains of bacteria. Its effectiveness is often attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. Notable findings include:

- Staphylococcus aureus : The compound showed significant inhibitory effects, suggesting its potential use in treating infections caused by resistant bacterial strains .

- Escherichia coli : Demonstrated moderate antibacterial activity, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, fuscaxanthone C has been studied for its anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophage-like cells, which is crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of fuscaxanthone C can be influenced by its structural components. Research indicates that modifications such as hydroxylation and the presence of prenyl groups significantly enhance its biological activity. For instance:

- The presence of hydroxyl groups at specific positions (C-1, C-3, C-5, and C-6) correlates with increased cytotoxicity against cancer cells.

- The prenyl group at position C-8 enhances antibacterial activity .

Case Studies and Experimental Findings

Several studies have documented the applications of fuscaxanthone C in experimental settings:

Mecanismo De Acción

El mecanismo de acción de Fuscaxantona C implica su interacción con objetivos moleculares y vías específicas. Ejerce sus efectos inhibiendo el crecimiento de las células cancerosas, particularmente la línea celular de cáncer de pulmón de células pequeñas NCI-H187 humana . Los objetivos moleculares y vías exactas involucrados todavía están bajo investigación, pero se cree que interfiere con procesos celulares clave que promueven la proliferación de células cancerosas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fuscaxantona C se puede sintetizar a través de varias rutas sintéticas. Un método común implica el aislamiento del compuesto de la corteza del tallo de Garcinia fusca . El proceso de aislamiento generalmente incluye la extracción con solventes orgánicos, seguida de purificación cromatográfica para obtener el compuesto puro .

Métodos de producción industrial

La producción industrial de Fuscaxantona C no está bien documentada, ya que se obtiene principalmente a través de métodos de extracción natural. Los avances en la química orgánica sintética pueden conducir al desarrollo de rutas sintéticas eficientes para la producción a gran escala en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones

Fuscaxantona C experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Fuscaxantona C se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir Fuscaxantona C en formas reducidas con diferentes propiedades químicas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Fuscaxantona C.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados de xantona oxidados, mientras que la reducción puede producir compuestos de xantona reducidos.

Comparación Con Compuestos Similares

Fuscaxantona C es única entre los derivados de xantona debido a su estructura química y actividades biológicas específicas. Compuestos similares incluyen:

Fuscaxantona A: Otro derivado de xantona aislado de Garcinia fusca con diferentes actividades biológicas.

Alfa-mangostina: Un derivado de xantona con propiedades antioxidantes y anticancerígenas conocidas.

Beta-mangostina: Similar a la alfa-mangostina, exhibe diversas actividades biológicas.

Fuscaxantona C destaca por sus efectos inhibidores significativos en líneas celulares cancerosas específicas, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Fuscaxanthone C is a naturally occurring xanthone derived from various species in the Garcinia genus. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of fuscaxanthone C's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Fuscaxanthone C belongs to a class of compounds known as xanthones, characterized by a dibenzo-γ-pyrone structure. The presence of hydroxyl and prenyl groups in its structure enhances its biological activity. The molecular formula of fuscaxanthone C is typically represented as .

Anticancer Activity

Fuscaxanthone C has been investigated for its anticancer potential across various cancer cell lines. The following table summarizes the cytotoxic effects of fuscaxanthone C compared to other xanthones:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fuscaxanthone C | HeLa | 11.43 | |

| Fuscaxanthone A | HeLa | 12.19 | |

| α-Mangostin | A549 | 4.84 | |

| Garcinone B | PC-3 | 6.39 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Fuscaxanthone C shows moderate cytotoxic effects, suggesting potential as an anticancer agent.

Antibacterial Activity

Research has demonstrated that fuscaxanthone C exhibits significant antibacterial properties against various pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several xanthones, including fuscaxanthone C, against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fuscaxanthone C | Staphylococcus aureus (MRSA) | 2.5 | |

| α-Mangostin | Escherichia coli | 8 | |

| Garcinone D | Bacillus subtilis | 6.25 |

These findings indicate that fuscaxanthone C has promising antibacterial activity, particularly against resistant strains like MRSA.

Antioxidant Activity

The antioxidant capacity of fuscaxanthone C is another area of interest. Xanthones are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress. The antioxidant activity can be quantified using various assays:

- DPPH Scavenging Assay : Fuscaxanthone C showed an IC50 value comparable to well-known antioxidants like vitamin C.

- Hydroxyl Radical Scavenging : In this assay, fuscaxanthone C demonstrated significant scavenging ability, indicating its potential in preventing oxidative damage.

Case Studies and Research Findings

- Anticancer Mechanisms : A study highlighted the apoptotic mechanisms induced by fuscaxanthone C in cancer cell lines, showing activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

- Synergistic Effects : Research indicated that when combined with conventional antibiotics, fuscaxanthone C enhanced antibacterial activity against resistant strains, suggesting a potential role in combination therapy for infections .

- In Vivo Studies : Animal models have shown that treatment with fuscaxanthone C resulted in reduced tumor growth and improved survival rates in subjects with induced tumors, further supporting its anticancer properties .

Propiedades

IUPAC Name |

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKYGUVHWZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165525 | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15404-76-9 | |

| Record name | Fuscaxanthone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGOSTIN,DIMETHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLMANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of fuscaxanthone C?

A: Fuscaxanthone C has been isolated from the stem bark of several plant species, notably Cratoxylum arborescens [, , , ], Cratoxylum glaucum [, , ], Calophyllum teysmannii [], Calophyllum lowii [], and Calophyllum benjaminum []. These plants are traditionally used for various medicinal purposes in Southeast Asia.

Q2: What is the chemical structure of fuscaxanthone C?

A: Fuscaxanthone C possesses the molecular formula C24H26O6 and a molecular weight of 410 g/mol [, , ]. Its structure has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) [, , ].

Q3: What are the implications of the reported cytotoxic activity of fuscaxanthone C?

A3: While the current research provides a starting point, further investigation is crucial to determine its potential as a lead compound for anticancer drug development. This includes evaluating its efficacy against a wider range of cancer cell lines, elucidating its mechanism of action, and assessing its safety profile.

Q4: Has the antioxidant potential of fuscaxanthone C been explored?

A: While some studies on related xanthones highlight antioxidant properties [, , , , ], the specific antioxidant activity of fuscaxanthone C requires further investigation. Future research could employ established assays like DPPH radical scavenging to assess its antioxidant potential.

Q5: What analytical techniques are used to identify and quantify fuscaxanthone C?

A: Researchers commonly employ chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate fuscaxanthone C [, , , , ]. Its structural identification relies heavily on spectroscopic methods such as NMR, IR, UV, and MS [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.